3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H6IN3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the iodination of 1-methyl-1H-pyrazol-5-amine. One common method includes the reaction of 1-methyl-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 3-substituted pyrazoles.
Oxidation: Formation of pyrazole-5-carboxylic acids.
Coupling: Formation of biaryl or alkyne-substituted pyrazoles.
Scientific Research Applications
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Agrochemicals: It is employed in the synthesis of herbicides and fungicides.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets . The pyrazole ring can also interact with aromatic residues in proteins, contributing to the overall binding strength .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
3-iodo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a methyl group, which can influence its reactivity and binding properties.
1-methyl-3-nitro-1H-pyrazole: Contains a nitro group, which significantly alters its electronic properties and reactivity.
Uniqueness
3-iodo-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions.
Properties
Molecular Formula |
C4H7ClIN3 |
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Molecular Weight |
259.47 g/mol |
IUPAC Name |
5-iodo-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H6IN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H |
InChI Key |
NNFKKHFSFPFUMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)I)N.Cl |
Origin of Product |
United States |
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